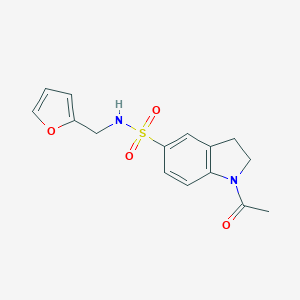
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MMPIP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological and psychiatric disorders, making MMPIP a promising candidate for therapeutic development.
作用機序
The mechanism of action of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves its selective antagonism of mGluR7, which is involved in the regulation of neurotransmitter release in the brain. By blocking the activity of this receptor, this compound may modulate glutamate release and exert therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, enhancing cognitive function, and modulating the activity of various neurotransmitter systems in the brain. These effects have been linked to the selective antagonism of mGluR7 by this compound.
実験室実験の利点と制限
One advantage of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester for lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release in the brain. However, one limitation is that this compound may have off-target effects on other glutamate receptors, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, including:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, particularly anxiety and depression.
2. Investigation of its potential as a tool for studying the role of mGluR7 in neurotransmitter release and brain function.
3. Development of more selective and potent analogs of this compound for therapeutic and research applications.
4. Examination of the potential for this compound to modulate other neurotransmitter systems in the brain, such as dopamine and serotonin.
5. Investigation of the safety and tolerability of this compound in humans, with the goal of advancing it towards clinical development.
合成法
The synthesis of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves several steps, including the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This amide is then treated with methyl chloroformate to form the methyl ester, which is further reacted with pyrrolidine-3-carboxylic acid to yield this compound.
科学的研究の応用
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have selective antagonistic activity against mGluR7, which is involved in the regulation of glutamate release in the brain. This activity has been linked to the potential therapeutic effects of this compound, particularly in the treatment of anxiety and depression.
特性
分子式 |
C18H19N3O6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O6/c1-11-7-15(20-27-11)19-16(22)10-26-18(24)12-8-17(23)21(9-12)13-3-5-14(25-2)6-4-13/h3-7,12H,8-10H2,1-2H3,(H,19,20,22) |
InChIキー |
WPHVPQGMUQRTAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)
![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)